2,5-Dihydroxy-1,4-benzoquinone

Catalog No.
S600892
CAS No.
615-94-1
M.F
C6H4O4
M. Wt
140.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dihydroxy-1,4-benzoquinone

CAS Number

615-94-1

Product Name

2,5-Dihydroxy-1,4-benzoquinone

IUPAC Name

2,5-dihydroxycyclohexa-2,5-diene-1,4-dione

Molecular Formula

C6H4O4

Molecular Weight

140.09 g/mol

InChI

InChI=1S/C6H4O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7,10H

InChI Key

QFSYADJLNBHAKO-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C=C(C1=O)O)O

Synonyms

2,5-Dihydroxy-2,5-cyclohexadiene-1,4-dione; 2,5-Dihydroxyquinone; ,5-Dihydroxy-p-benzoquinone; 2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione; Anilic Acid; NSC 3843

Canonical SMILES

C1=C(C(=O)C=C(C1=O)O)O

Occurrence and Background

,5-Dihydroxy-1,4-benzoquinone (DHBQ) is a naturally occurring quinone found in the fungus Aspergillus fumigatus, a known human pathogen.

Potential Antifungal Properties

Research has explored the potential antifungal properties of DHBQ. Studies have shown that DHBQ can inhibit the growth and spore germination of various fungal species, including A. fumigatus. [] The exact mechanism of this antifungal activity is still under investigation, but it is believed to involve the generation of reactive oxygen species (ROS) that damage fungal cells. []

DHBQ as a Catalyst

DHBQ has also been investigated for its potential applications as a catalyst in various chemical reactions. For example, researchers have explored its use in:

  • Advanced oxidation processes (AOPs): DHBQ can be used as a catalyst in AOPs, which are water treatment methods that utilize highly reactive oxidants to degrade pollutants. []
  • Organic synthesis: DHBQ can act as a catalyst in certain organic synthesis reactions, such as the oxidative coupling of phenols. []
  • Origin: DHBQ is formally derived from 1,4-benzoquinone, a simpler quinone molecule, by replacing two hydrogen atoms at positions 2 and 5 with hydroxyl (OH) groups []. It is one of seven possible dihydroxybenzoquinone isomers [].
  • Significance: DHBQ has been identified in aged cellulosic materials, potentially contributing to their coloration []. Research on its specific functions and applications is ongoing.

Molecular Structure Analysis

  • DHBQ has the chemical formula C₆H₄O₄, indicating six carbon atoms, four hydrogen atoms, and four oxygen atoms [].
  • Its structure is characterized by a planar aromatic ring with a conjugated system of double bonds. The two hydroxyl groups are positioned at opposite ends of the ring at the 2nd and 5th positions [].
  • This structure allows DHBQ to exhibit ferroelectric properties, meaning it displays a spontaneous electric polarization that can be reversed by an external electric field [].

Chemical Reactions Analysis

  • Possible synthesis: DHBQ could potentially be synthesized from 1,4-benzoquinone through hydroxylation reactions using various reagents like hydrogen peroxide or potassium permanganate.
  • Decomposition: As with most quinones, DHBQ might undergo reductive decomposition under certain conditions, losing its oxygen functionality.

Physical And Chemical Properties Analysis

  • Appearance: DHBQ is reported to be a yellow solid [].
  • Melting point and boiling point: Data on these properties is currently unavailable.
  • Solubility: Information on solubility in various solvents is limited. However, the presence of hydroxyl groups suggests some degree of water solubility, potentially enhanced by the presence of other polar solvents like alcohols.
  • Stability: DHBQ likely exhibits similar stability to other quinones, which are generally stable under ambient conditions but can be susceptible to reduction.

Currently, there is limited research available on the specific mechanism of action of DHBQ in biological systems or its interaction with other compounds.

  • DHBQ's hazard profile is not fully established. However, as a quinone, it may exhibit some degree of toxicity and irritant properties [].
  • Standard safety precautions for handling organic compounds should be followed when working with DHBQ, including wearing gloves, eye protection, and working in a well-ventilated area.

XLogP3

-0.3

UNII

0KG5HVB52Z

Related CAS

2881-40-5 (di-K salt)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1760-52-7
615-94-1

Wikipedia

2,5-Dihydroxy-1,4-benzoquinone

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types